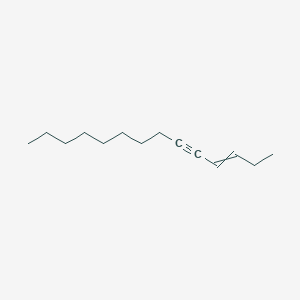

3-Tetradecen-5-yne

Description

Contextualization of Alkyne-Alkene Conjugated Systems in Organic Chemistry

When double and triple bonds alternate with single bonds within a molecule, a conjugated system is formed. ksu.edu.saksu.edu.sa This arrangement of overlapping p-orbitals leads to a delocalization of pi-electrons across the system, which imparts unique chemical properties and reactivity compared to isolated multiple bonds. masterorganicchemistry.com Enynes are a class of hydrocarbons that feature both a double bond (ene) and a triple bond (yne). In a conjugated enyne, these two functional groups are separated by a single bond. ksu.edu.saksu.edu.sa

These conjugated systems are more reactive in certain transition metal-catalyzed reactions than their non-conjugated counterparts. duke.edu The unique electronic structure of conjugated enynes makes them versatile building blocks in organic synthesis, allowing for the construction of complex molecules, including polysubstituted benzenes and various heterocyclic compounds. capes.gov.brresearchgate.net The reactivity of these systems can be influenced by the presence of electron-withdrawing or electron-donating groups attached to the conjugated framework. acs.org For example, electron-deficient enynes have shown enhanced reactivity in palladium-catalyzed benzannulation reactions. acs.org

Significance of Long-Chain Alkenynes in Natural Products and Synthetic Endeavors

Long-chain hydrocarbons containing both alkene and alkyne functionalities, known as alkenynes, are prevalent in nature. Over a thousand naturally occurring acetylenic compounds have been identified from a wide array of sources including plants, fungi, bacteria, and marine organisms like sponges and corals. wikipedia.org Many of these natural products exhibit significant biological activities. nih.gov

3-Tetradecen-5-yne, a long-chain alkenyne, has been identified as a volatile constituent in a variety of plant species. Gas chromatography-mass spectrometry (GC-MS) analysis has detected its presence in:

The essential oils of Piper capense fruits. researchgate.netmdpi.com

The root bark of Annona senegalensis. researchgate.netresearchgate.netdoaj.org

The ethanol (B145695) extract of Pavonia zeylanica. researchtrend.net

The plant Rumex vesicarius L. ijddr.in

The essential oil of Lippia javanica. als-journal.comals-journal.com

The volatiles of Carthamus lanatus. aast.edu

The aroma profile of certain banana cultivars. cabidigitallibrary.org

In the realm of synthetic chemistry, alkynes are considered versatile "blank canvas" molecules. masterorganicchemistry.com They serve as fundamental building blocks for creating more complex organic structures. fastercapital.com Terminal alkynes, in particular, can be readily modified to extend carbon chains, a crucial step in the synthesis of intricate molecules. masterorganicchemistry.com The specific geometry and reactivity of the double and triple bonds in alkenynes can be precisely controlled in synthetic routes, such as the Wittig reaction or Knoevenagel condensation, to produce target molecules with high stereochemical purity. researchgate.net

Justification for Comprehensive Academic Inquiry into this compound

The widespread occurrence of this compound in the plant kingdom, coupled with its documented biological activities, provides a strong rationale for its detailed academic investigation. researchgate.netresearchgate.netresearchgate.net Research has indicated that this compound is an inhibitor of the cyclooxygenase-II (COX-II) enzyme, which is involved in inflammation and pain pathways. researchgate.netresearchgate.netdoaj.org This inhibitory action suggests potential for the development of anti-inflammatory agents. smolecule.com

Furthermore, studies on extracts containing this compound have demonstrated anti-enteropooling effects, indicating it may play a role in preventing fluid accumulation in the intestines by inhibiting cyclooxygenase activity and stimulating sodium ion absorption. researchgate.netresearchgate.netdoaj.org The distinct structural feature of a conjugated enyne system within a fourteen-carbon chain makes this compound a molecule of interest for both natural product chemistry and medicinal research. smolecule.com A comprehensive understanding of its chemical properties, synthesis, and biological interactions is essential for harnessing its potential.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | tetradec-3-en-5-yne | smolecule.com |

| (E)-tetradec-3-en-5-yne | nih.gov | |

| (Z)-3-Tetradecen-5-yne | chemblink.com | |

| CAS Number | 149607-86-3 | smolecule.comchemsrc.com |

| 74744-44-8 ((E)-isomer) | nist.gov | |

| 74663-68-6 ((Z)-isomer) | chemblink.com | |

| Molecular Formula | C₁₄H₂₄ | smolecule.comnih.govchemsrc.comnist.gov |

| Molecular Weight | 192.34 g/mol | smolecule.comnih.govchemblink.comchemsrc.com |

| Density | 0.813 g/cm³ (calculated) | chemblink.comchemsrc.com |

| Boiling Point | 267.7 °C at 760 mmHg (calculated) | chemblink.comchemsrc.com |

| Flash Point | 109.4 °C (calculated) | chemblink.comchemsrc.com |

Structure

3D Structure

Properties

CAS No. |

149607-86-3 |

|---|---|

Molecular Formula |

C14H24 |

Molecular Weight |

192.34 g/mol |

IUPAC Name |

tetradec-3-en-5-yne |

InChI |

InChI=1S/C14H24/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h5,7H,3-4,6,8,10,12-14H2,1-2H3 |

InChI Key |

WUQYQRGBUVKLJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC#CC=CCC |

Origin of Product |

United States |

Elucidation of Natural Occurrence and Biosynthesis of 3 Tetradecen 5 Yne

Phytochemical Identification and Distribution in Plant Genera

Gas chromatography-mass spectrometry (GC-MS) analysis is a primary technique used to identify 3-Tetradecen-5-yne in plant extracts. This method allows for the separation and identification of volatile and semi-volatile compounds within a sample. The compound has been reported in the root bark, leaves, and essential oils of various plants.

Annona senegalensis, commonly known as the African custard-apple, is a plant utilized in traditional medicine. iomcworld.comnih.gov Research into its chemical composition has led to the identification of this compound in its root bark. In a study focused on identifying anti-enteropooling compounds, a bioactivity-guided fractionation of an aqueous root bark extract was performed. doaj.orgresearchgate.net The most active sub-fraction, when analyzed by GC-MS, was found to contain this compound along with Androstan-3-one. doaj.orgresearchgate.netresearchgate.net This research highlights the presence of this compound as a significant component of the bioactive fractions of Annona senegalensis root bark. doaj.orgresearchgate.net

Table 1: Identification of this compound in Annona senegalensis

| Plant Part | Extraction Method | Analytical Method | Key Findings |

|---|

Xylopia aethiopica, a plant native to West Africa, is known for its aromatic and medicinal properties. nih.gov Phytochemical analysis of its leaf extracts has confirmed the presence of this compound. An investigation using GC-MS on an ethanol (B145695) leaf extract revealed 106 different compounds. wjpmr.comwjpmr.com Among these, the (Z)-isomer of this compound was identified as a major phytoconstituent, accounting for 9.02% of the total compounds detected. wjpmr.comwjpmr.com

Table 2: Isolation of this compound in Xylopia aethiopica

| Plant Part | Extraction Method | Analytical Method | Isomer Identified | Relative Abundance |

|---|

Pavonia zeylanica, a species from the Malvaceae family, has been the subject of phytochemical studies to validate its traditional uses. researchtrend.netresearchgate.net An ethanol extract of the plant was analyzed using GC-MS, which led to the identification of fifteen distinct chemical compounds. researchtrend.netresearchgate.net The (E)-isomer of this compound was detected, constituting 3.330% of the total peak area in the chromatogram. researchtrend.netresearchgate.net

Table 3: Detection of this compound in Pavonia zeylanica

| Plant Part | Extraction Method | Analytical Method | Isomer Identified | Relative Abundance |

|---|

Trigonella foenum-graecum, commonly known as fenugreek, is an herb from the Fabaceae family. ijzi.netfeedipedia.orgprimescholars.com Its leaves are used in various culinary and traditional applications. ijzi.netcabidigitallibrary.org A study involving GC-MS analysis of a methanolic leaf extract identified 40 major and minor compounds. ijzi.net Among them was the (E)-isomer of this compound, which represented 5.49% of the total compounds identified in the extract. ijzi.net

Table 4: Identification of this compound in Trigonella foenum-graecum

| Plant Part | Extraction Method | Analytical Method | Isomer Identified | Relative Abundance |

|---|

Piper capense, or wild pepper, is a species used as a culinary herb. researchgate.net The essential oils derived from this plant are rich in various volatile compounds. nih.govuc.pt Analysis of the essential oil from the fruits of P. capense harvested in Ethiopia, using GC-MS, identified this compound as one of the constituents. mdpi.comresearchgate.net In one study, it was detected with a relative abundance of 2.53%. hilarispublisher.com This finding confirms its role as a component of the plant's essential oil profile. mdpi.comhilarispublisher.com

Table 5: this compound in Piper capense Essential Oil

| Plant Part | Extraction Method | Analytical Method | Relative Abundance |

|---|

Lippia javanica is an African plant with numerous ethnomedicinal uses. als-journal.com Reviews of its phytochemical composition have listed (E)-3-Tetradecen-5-yne as one of the many metabolites identified from the plant. als-journal.compreprints.orgresearchgate.net It is classified among the esters and other chemical classes found in this species. als-journal.compreprints.org A comparative study of essential oils from fresh and dried leaves of L. javanica using hydrodistillation and solvent-free microwave extraction methods also identified (E)-3-Tetradecen-5-yne, with a concentration of 0.06% in the essential oil from fresh leaves obtained via hydrodistillation. scribd.com

Table 6: Occurrence of this compound in Lippia javanica

| Plant Part | Extraction Method | Analytical Method | Isomer Identified | Relative Abundance |

|---|

Presence in Cosmos sulphureus Roots

The compound (E)-3-Tetradecen-5-yne has been identified as a constituent of the roots of Cosmos sulphureus. In a study analyzing the chemical composition of various organs of C. sulphureus using n-hexane as the extraction solvent, Gas Chromatography-Mass Spectrometry (GC-MS) was employed to identify the volatile compounds. rasayanjournal.co.inresearchgate.net The analysis of the root extract revealed the presence of (E)-3-Tetradecen-5-yne, among other secondary metabolites. rasayanjournal.co.in

Table 1: GC-MS Analysis of (E)-3-Tetradecen-5-yne in Cosmos sulphureus Root Extract rasayanjournal.co.in

| Parameter | Finding |

| Plant Source | Cosmos sulphureus Cav. |

| Plant Organ | Roots |

| Extraction Solvent | n-Hexane |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Identified Compound | (E)-3-Tetradecen-5-yne |

| Compound Group | Alkene/Alkyne |

| Relative Peak Area (%) | 0.88 |

Identification in Justicia carnea Leaf Ethanol Extract

The isomeric form, (Z)-3-Tetradecen-5-yne, has been detected in the ethanol leaf extract of Justicia carnea. researchgate.net J. carnea is a plant utilized in traditional medicine, and its extracts are known to contain a variety of bioactive compounds. journalijbcrr.comphytojournal.com A comprehensive analysis of the volatile components in the ethanolic extract of its leaves using GC-MS led to the identification of 86 different compounds, including (Z)-3-Tetradecen-5-yne. researchgate.net

Table 2: Identification of (Z)-3-Tetradecen-5-yne in Justicia carnea Leaf Extract researchgate.net

| Parameter | Finding |

| Plant Source | Justicia carnea |

| Plant Organ | Leaf |

| Extraction Method | Ethanol Extraction |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Identified Compound | This compound, (Z)- |

| Compound Group | Alkyne |

Analysis of Isomeric Forms: (Z)- and (E)-3-Tetradecen-5-yne in Nature

Both the (Z)- and (E)- isomers of this compound occur naturally, having been identified in a variety of unrelated plant species. The specific geometry of the double bond (cis or trans) can be a significant factor in the compound's biological and chemical properties. The distribution of these isomers appears to be species-specific.

The (E)-isomer, also referred to as (3E)-3-Tetradecen-5-yne, has been identified in the roots of Cosmos sulphureus rasayanjournal.co.inresearchgate.net, in the essential oils from the fruits of Piper capense mdpi.com, and within Lippia javanica als-journal.comals-journal.com.

The (Z)-isomer has been found in the leaf ethanol extract of Justicia carnea researchgate.net and has also been reported in an analysis of Thymus vulgaris extract. ekb.eg The presence of unspecified or both isomers has been noted in other plants as well, such as Zingiber spp. iomcworld.com This distribution across different plant families like Asteraceae, Piperaceae, Acanthaceae, and Lamiaceae suggests independent evolutionary pathways for its biosynthesis. mdpi.com

Table 3: Natural Occurrence of (E)- and (Z)-3-Tetradecen-5-yne

| Isomer | Plant Species | Plant Family | Plant Part / Extract Type | Reference |

| (E)-3-Tetradecen-5-yne | Cosmos sulphureus | Asteraceae | Root (n-hexane extract) | rasayanjournal.co.inresearchgate.net |

| Lippia javanica | Verbenaceae | Not Specified | als-journal.comals-journal.com | |

| Piper capense | Piperaceae | Fruit (essential oil) | mdpi.com | |

| (Z)-3-Tetradecen-5-yne | Justicia carnea | Acanthaceae | Leaf (ethanol extract) | researchgate.net |

| Thymus vulgaris | Lamiaceae | Methanolic Extract | ekb.eg |

Hypothesized Biosynthetic Pathways of the Tetradecenyne Skeleton

The biosynthesis of polyacetylenes, including the C14 skeleton of this compound, is believed to originate from fatty acid metabolism. mdpi.comnih.gov The widely accepted model posits that long-chain fatty acids, particularly oleic acid (a C18 fatty acid), serve as the primary precursors. koreascience.kr

The proposed biosynthetic sequence begins with oleic acid. researchgate.net A key step is the introduction of a second double bond at the C-12 position by a Δ12-desaturase enzyme (FAD2) to form linoleic acid. mdpi.com The crucial acetylenic bond is then formed from the double bond of the fatty acid precursor. The conversion of the C-12 double bond of linoleic acid into a triple bond yields crepenynic acid, which is a pivotal step in the formation of many polyacetylenes found in the Asteraceae family and other plants. mdpi.commdpi.com

From crepenynic acid, a series of modifications, including further desaturations by acetylenases, chain-shortening (often through β-oxidation), and other functional group transformations (like hydroxylations or oxidations), lead to the vast diversity of polyacetylenes observed in nature. nih.govresearchgate.net The formation of a C14 compound like this compound from a C18 precursor like crepenynic acid would necessitate a chain-shortening mechanism, likely involving the removal of four carbon atoms from the carboxylic acid end of the molecule. nih.gov The specific enzymes and precise sequence of desaturation and chain-shortening steps that result in the 3-en-5-yne structure are complex and can vary between plant species. mdpi.com

Advanced Synthetic Methodologies for 3 Tetradecen 5 Yne and Structural Analogues

Direct Synthetic Pathways for Enynes

Direct methods for constructing the enyne framework are highly sought after for their efficiency. These routes often involve carbon-carbon bond-forming reactions that unite alkenyl and alkynyl fragments or elimination reactions that generate unsaturation from functionalized precursors.

The Sonogashira reaction is a cornerstone of enyne synthesis, involving the cross-coupling of a terminal alkyne with a vinyl or aryl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide as a co-catalyst, and is carried out in the presence of an amine base, such as triethylamine (B128534) or piperidine. organic-chemistry.orggold-chemistry.org The mild reaction conditions and broad functional group tolerance make it a powerful tool for the synthesis of complex molecules. libretexts.orgwikipedia.org

For the synthesis of (E)-3-tetradecen-5-yne, a suitable strategy would involve the coupling of 1-nonyne (B165147) with a stereochemically pure (E)-1-halo-1-pentene. The reactivity of the vinyl halide is crucial, with the general trend being I > Br > Cl. libretexts.orgwikipedia.org The reaction proceeds with retention of the double bond's configuration, meaning an (E)-vinyl halide will yield an (E)-enyne. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the copper-co-catalyzed Sonogashira reaction involves two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the vinyl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-halide complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed to avoid the undesirable side reaction of alkyne homocoupling (Glaser coupling). libretexts.org

Table 1: Typical Conditions for Sonogashira Coupling

| Component | Example Reagents/Conditions | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation. libretexts.org |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Activates the terminal alkyne. organic-chemistry.org |

| Base | Triethylamine (Et₃N), Piperidine | Neutralizes HX byproduct, aids in acetylide formation. organic-chemistry.org |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts. |

| Reactants | Terminal Alkyne (e.g., 1-nonyne), Vinyl Halide (e.g., (E)-1-iodo-1-pentene) | Building blocks for the target enyne. |

| Temperature | Room Temperature to mild heating (e.g., 80°C) | Reaction rate control. libretexts.org |

Elimination reactions provide an alternative route to the enyne core by creating the double and triple bonds from saturated or partially saturated precursors containing leaving groups.

Alkynes can be synthesized through a double dehydrohalogenation of vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalides. orgoreview.comdu.edu.eg This method involves two successive E2 elimination reactions, each removing one equivalent of a hydrogen halide (HX) to form a π-bond. unacademy.compearson.com

To synthesize an alkyne like that in 3-tetradecen-5-yne, one could start with the corresponding alkene, tetradecene. Halogenation (e.g., with Br₂) of the C5-C6 double bond would yield a vicinal dibromide. Subsequent treatment with a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or alcoholic potassium hydroxide (B78521) (KOH) at high temperatures, would induce the twofold elimination of HBr to form the alkyne. jove.comlibretexts.org The first elimination yields a vinylic halide intermediate, which then undergoes a second, typically more difficult, elimination to form the triple bond. openstax.org Stronger bases like NaNH₂ are often required for the second elimination step. unacademy.comjove.com

Table 2: Bases Used in Dehydrohalogenation Reactions

| Base | Solvent | Typical Use |

|---|---|---|

| Potassium Hydroxide (KOH) | Ethanol (B145695) | Sufficient for the first elimination, may require heat for the second. orgoreview.com |

| Sodium Amide (NaNH₂) | Liquid Ammonia | A very strong base, effective for both eliminations, especially for forming terminal alkynes. jove.comntu.edu.sg |

| Sodium tert-butoxide | Dimethyl sulfoxide (B87167) (DMSO) | A strong, sterically hindered base often used in elimination reactions. |

The synthesis of enynes can also be achieved from functionalized precursors like propargylic alcohols. thieme-connect.comscilit.com A notable method is the acid-catalyzed or metal-catalyzed dehydration of propargylic alcohols. organic-chemistry.org For instance, an iron(III)-catalyzed dehydration of propargyl alcohols, promoted by a 1,2,3-triazole ligand, has been shown to produce conjugated enynes with high yields and, in some cases, excellent stereoselectivity for the Z-isomer. organic-chemistry.org This approach involves the activation of the alcohol's hydroxyl group, followed by elimination of water to form the conjugated enyne system. This method represents an atom-economical pathway to enynes from readily available starting materials. organic-chemistry.org

Elimination Reactions from Functionalized Precursors

Stereoselective Construction of the Enyne Moiety

Controlling the geometry of the double bond is critical for the synthesis of specific isomers of enynes like this compound. The stereochemistry can be established either by creating a stereodefined precursor for a subsequent coupling reaction or by stereoselectively reducing a precursor containing greater unsaturation.

Catalytic hydrogenation is a powerful technique for the stereoselective reduction of alkynes. libretexts.org While complete hydrogenation of an alkyne yields an alkane, the reaction can be stopped at the alkene stage using "poisoned" or deactivated catalysts. libretexts.orglibretexts.org

To form a cis (or Z)-alkene, a diyne precursor could be partially reduced using Lindlar's catalyst. libretexts.orgmasterorganicchemistry.com This heterogeneous catalyst consists of palladium deposited on calcium carbonate and treated with a poison, such as lead acetate (B1210297) and quinoline. libretexts.orgaakash.ac.in The hydrogenation occurs with syn-addition of two hydrogen atoms to the same face of the alkyne as it adsorbs to the catalyst surface, resulting in the exclusive formation of the cis-alkene. jove.com

Conversely, to generate a trans (or E)-alkene, a dissolving metal reduction is employed. libretexts.orgmasterorganicchemistry.com This reaction uses an alkali metal, typically sodium or lithium, dissolved in liquid ammonia at low temperatures. libretexts.orgjove.com The mechanism involves the single-electron transfer from the sodium metal to the alkyne, forming a radical anion. This intermediate is protonated by the ammonia solvent to give a vinylic radical. The trans configuration of this radical is more stable, and upon addition of a second electron and a final protonation, it leads to the formation of the trans-alkene. jove.comjove.com

In the context of building a molecule like (E)-3-tetradecen-5-yne, a more common strategy is to control the stereochemistry before the key C-C bond formation. As mentioned in section 3.1.1, the Sonogashira coupling is stereoretentive. Therefore, the synthesis of a pure (E)-vinyl halide precursor, which is then coupled with the appropriate terminal alkyne, is the most direct and widely used method to ensure the desired (E)-configuration in the final enyne product. wikipedia.orgorganic-chemistry.org

Table 3: Reagents for Stereoselective Alkyne Reduction

| Target Alkene | Reagents | Stereochemistry |

|---|---|---|

| cis-(Z)-Alkene | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | syn-addition jove.com |

| trans-(E)-Alkene | Na (or Li), liquid NH₃ | anti-addition jove.com |

Metal-Mediated Reductions: Titanium(II)-Based Z-Reduction of Alkynes

Low-valent titanium reagents offer a powerful and operationally simple method for the stereo- and regio-specific reduction of various alkynes, including isolated, conjugated, and methylene-skipped polyynes, to the corresponding Z-polyenes. rsc.orgrsc.org This transformation is typically conducted as a one-pot procedure. rsc.org The active Ti(II) species can be generated from precursors like Ti(O-iPr)₄. researchgate.net A key feature of this methodology is its application in the synthesis of deuterium-labeled compounds; by quenching the reaction with deuterium (B1214612) oxide (D₂O) instead of water (H₂O), a stereo- and regio-specific Z-dideuteration of the alkyne is achieved. rsc.orgrsc.org This has been successfully applied to the synthesis of complex natural products, such as the major sex pheromone of the tomato pest Scrobipalpuloides absoluta, (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, demonstrating its utility in creating specific Z-geometries within polyunsaturated systems. rsc.orgrsc.org

Wittig Olefination for Defined Alkene Geometry

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent). wikipedia.orgnumberanalytics.com A significant advantage of this reaction is the ability to control the geometry of the resulting double bond by selecting the appropriate type of ylide. organic-chemistry.org

Wittig reagents are generally categorized as non-stabilized or stabilized:

Non-stabilized ylides , where the group attached to the carbanion is a simple alkyl group, typically react with aldehydes to produce (Z)-alkenes with moderate to high selectivity. wikipedia.orgharvard.edu

Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion, predominantly yield (E)-alkenes. wikipedia.orgorganic-chemistry.org

For the synthesis of a Z-alkene like (3Z)-tetradecen-5-yne, a non-stabilized ylide would be the reagent of choice. The stereochemical outcome is determined in the initial stages of the mechanism, where the ylide and carbonyl compound form an oxaphosphetane intermediate. The kinetic formation of a specific diastereomeric intermediate (erythro vs. threo) leads to the preferential formation of the Z- or E-alkene, respectively. wikipedia.org For non-stabilized ylides, the transition state leading to the Z-alkene is generally lower in energy. harvard.edu

| Ylide Type | R Group on Ylide | Typical Product Stereochemistry |

| Non-stabilized | Alkyl harvard.edu | (Z)-alkene (cis) organic-chemistry.org |

| Semi-stabilized | Aryl wikipedia.org | Poor E/Z selectivity wikipedia.org |

| Stabilized | Ester, Ketone wikipedia.org | (E)-alkene (trans) organic-chemistry.org |

Modified Knoevenagel Condensation for Enol Ether Formation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an "active methylene" compound) to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.comslideshare.net This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The product is often an α,β-unsaturated ketone or a related conjugated system. wikipedia.org The active methylene (B1212753) compound usually has two electron-withdrawing groups (Z), such as in malonic acid or ethyl acetoacetate, which increase the acidity of the C-H bond. wikipedia.org

A well-known variant is the Doebner modification , which employs pyridine (B92270) as the solvent and is used when one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org Under these conditions, the initial condensation product undergoes decarboxylation. wikipedia.orgorganic-chemistry.org For instance, the reaction of acrolein with malonic acid in pyridine yields trans-2,4-pentadienoic acid. wikipedia.org While the classic Knoevenagel reaction is primarily for C-C bond formation leading to conjugated enones, modifications can be envisioned to generate other structures. The formation of enol ethers would require a different reaction pathway or set of reagents not typically associated with the standard Knoevenagel condensation, which is fundamentally a tool for creating α,β-unsaturated carbonyl and carboxyl compounds.

Stereospecific Alkene Synthesis via Iododesilylation of Vinylsilanes

A powerful, multi-step strategy for creating alkenes with defined stereochemistry involves the iododesilylation of vinylsilanes. researchgate.net This method offers high stereospecificity, meaning the geometry of the starting vinylsilane is retained in the final iodoalkene product. researchgate.net The process generally involves two key steps:

Synthesis of a Vinylsilane: A vinylsilane is first prepared, often through the hydrosilylation of an alkyne. This step establishes the stereochemistry of the future double bond.

Iododesilylation: The C-Si bond of the vinylsilane is then cleaved and replaced with an iodine atom. This is achieved using an electrophilic iodine source, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). researchgate.net

The reaction is highly effective when carried out in specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which promotes high yields and stereoselectivity. researchgate.net The resulting vinyl iodides are extremely valuable synthetic intermediates that can be used in a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings) to form more complex molecules, with full retention of the alkene's geometry. researchgate.net The stereoselectivity of the iododesilylation step itself can sometimes be tuned by adjusting the amount of Lewis acid used in the reaction. capes.gov.br

Cascade and Sequential Reactions for Complex Tetradecenyne Scaffolds

Cascade and sequential reactions offer an elegant approach to synthesizing complex tetradecenyne structures by combining multiple bond-forming events in a single pot or in a stepwise fashion without the need for isolating intermediates. This strategy improves efficiency and reduces waste.

The alkylation of terminal alkynes via their lithium acetylides is a fundamental and powerful method for carbon-carbon bond formation, crucial for constructing the backbone of molecules like this compound. youtube.comlibretexts.org This reaction involves the deprotonation of a terminal alkyne with a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), to form a highly nucleophilic lithium acetylide. This acetylide then reacts with an appropriate electrophile, usually a primary alkyl halide, to yield an internal alkyne. libretexts.orgresearchgate.net

The process begins with the abstraction of the acidic acetylenic proton by the strong base. mdpi.com The resulting lithium acetylide is a potent nucleophile that can readily participate in substitution reactions. libretexts.org For the synthesis of a this compound scaffold, a suitable starting alkyne would be treated with n-BuLi, followed by the addition of an alkyl halide to extend the carbon chain. The choice of solvent is critical, with tetrahydrofuran (THF) being a common choice. researchgate.net In some cases, the presence of a catalytic amount of iodide, either from an iodide salt or by using an alkyl iodide, can significantly improve the reaction rate and yield, especially when using alkyl bromides. researchgate.net

It is important to note that the utility of this method is generally limited to primary alkyl halides. Secondary and tertiary halides are prone to undergo elimination reactions in the presence of the strongly basic acetylide anion, leading to the formation of alkenes instead of the desired alkyne product. libretexts.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type | Ref. |

| Terminal Alkyne | Primary Alkyl Halide | n-BuLi | THF | Internal Alkyne | researchgate.net |

| Terminal Alkyne | Epoxide | n-BuLi | THF/DMSO | Alkynyl Alcohol | youtube.com |

| Terminal Alkyne | Aldehyde/Ketone | n-BuLi | THF | Propargyl Alcohol | youtube.comlibretexts.org |

This table summarizes the alkylation of lithium alkynes with various electrophiles.

Grignard reagents (R-Mg-X) are versatile organometallic compounds that serve as powerful nucleophiles for forming new carbon-carbon bonds. byjus.comlibretexts.org Their addition to carbonyl compounds and their use in metal-catalyzed cross-coupling reactions are key strategies for assembling the carbon framework of tetradecenyne systems. byjus.comorganic-chemistry.org

In the context of synthesizing precursors to this compound, a Grignard reagent can be added to an aldehyde or ketone containing an alkyne moiety. masterorganicchemistry.com This Grignard reaction, after an acidic workup, yields a secondary or tertiary alcohol, respectively. organic-chemistry.org For example, the reaction of a Grignard reagent with an α,β-acetylenic aldehyde would introduce a new alkyl or aryl group and create a hydroxyl group, which could be a handle for further functionalization. The choice of solvent is typically an ether, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent. libretexts.org

Furthermore, Grignard reagents can participate in cross-coupling reactions with organic halides, catalyzed by transition metals like iron or palladium. byjus.com This allows for the direct connection of an alkyl or aryl group from the Grignard reagent to a carbon atom of an organic halide. For instance, a vinyl or allyl halide could be coupled with an alkynyl Grignard reagent to construct the enyne skeleton. The reactivity of Grignard reagents can be moderated in some cases to prevent side reactions, such as the addition to the newly formed ketone in acylation reactions. wisc.edu

| Grignard Reagent | Substrate | Catalyst | Product | Ref. |

| Alkyl/Aryl Magnesium Halide | Aldehyde | None | Secondary Alcohol | organic-chemistry.orgmasterorganicchemistry.com |

| Alkyl/Aryl Magnesium Halide | Ketone | None | Tertiary Alcohol | organic-chemistry.orgmasterorganicchemistry.com |

| Alkyl/Aryl Magnesium Halide | Ester | None | Tertiary Alcohol | masterorganicchemistry.com |

| Nonyl Magnesium Bromide | Methyl p-chlorobenzoate | Tris(acetylaceto)iron(III) | p-Nonylbenzoic acid | byjus.com |

| Aryl Magnesium Halide | Aromatic Acid Chloride | None (with additive) | Aryl Ketone | wisc.edu |

This table illustrates the versatility of Grignard reagents in forming C-C bonds with various substrates.

Iridium catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of transformations, including C-C bond formation and hydrogenative couplings. organic-chemistry.orgmdpi.com These reactions are often characterized by high selectivity and functional group tolerance. nih.gov

One notable application of iridium catalysis is the reductive coupling of alkynes with activated carbonyl compounds, such as α-ketoesters, in the presence of hydrogen gas. organic-chemistry.org This process allows for the direct, regioselective formation of β,γ-unsaturated α-hydroxyesters. Unlike rhodium catalysts that are often limited to conjugated alkynes, iridium catalysts can effectively couple non-conjugated, alkyl-substituted alkynes. organic-chemistry.org The mechanism is believed to involve the oxidative coupling of the alkyne and the ketone to the iridium center, forming an oxametallacycle intermediate, which then undergoes hydrogenolysis to yield the product. organic-chemistry.org

Iridium catalysts are also employed in C-H borylation reactions, which can be combined with other cross-coupling reactions like the Sonogashira or Suzuki-Miyaura couplings in a sequential manner. mdpi.com This provides a pathway to complex molecules by first installing a boronic ester group that can then be used in a subsequent C-C bond-forming step. Additionally, iridium-catalyzed cyclization and allylic alkylation reactions offer stereoselective routes to complex cyclic and acyclic structures. chemrxiv.orgrsc.org

| Catalyst System | Reactants | Reaction Type | Product | Ref. |

| Iridium/Hydrogen | Alkyne, α-Ketoester | Reductive Coupling | β,γ-Unsaturated α-Hydroxyester | organic-chemistry.org |

| Iridium Photoredox/Nickel | Aryl Amine, Aryl Halide | Cross-Coupling | Diaryl Amine | nih.gov |

| Iridium | Bromoindole, Isoprene | Cyclization | Tricyclic Indole | chemrxiv.org |

| Iridium/Chiral Ligand | Cyanoacetate, Allylic Carbonate | Double Allylic Alkylation | Chiral Cyanoacetate Derivatives | rsc.org |

This table showcases various applications of iridium catalysis in advanced organic synthesis.

Hydroboration is a versatile reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. researchgate.net The hydroboration of alkynes, followed by protonolysis (cleavage of the C-B bond with a proton source), provides a stereoselective method for the synthesis of alkenes. nih.gov

Specifically, the syn-hydroboration of an internal alkyne with a borane (B79455) reagent like dicyclohexylborane (B74569) or 9-borabicyclo[3.3.1]nonane (9-BBN) results in the formation of a vinylborane (B8500763) where the boron and hydrogen atoms have added to the same face of the alkyne. researchgate.netnih.gov Subsequent treatment of this intermediate with a carboxylic acid, such as acetic acid, leads to protonolysis of the carbon-boron bond, replacing the boron group with a hydrogen atom. This two-step sequence results in the formation of a (Z)-alkene with high stereoselectivity. nih.gov

This methodology can be applied to create the alkene component of a tetradecenyne system with defined stereochemistry. For example, starting with a diyne, selective hydroboration-protonolysis of one of the alkyne groups could yield the desired enyne structure. The choice of borane reagent is critical for controlling regioselectivity in unsymmetrical alkynes. libretexts.org

| Alkyne Type | Reagent 1 | Reagent 2 | Product | Key Feature | Ref. |

| Internal Alkyne | Dialkylborane | Carboxylic Acid | (Z)-Alkene | Stereoselective reduction | nih.gov |

| Terminal Alkyne | Borane (e.g., BH3) | H2O2, NaOH | Aldehyde | Anti-Markovnikov oxidation | libretexts.orgkhanacademy.org |

| Internal Alkyne | 9-BBN | Acetic Acid | (Z)-Alkene | High regioselectivity | researchgate.net |

This table summarizes the outcomes of hydroboration reactions on alkynes.

Enyne metathesis is a powerful transition-metal catalyzed reaction that forms a new 1,3-diene from an alkene and an alkyne. wikipedia.orgresearchgate.net This reaction, particularly the ring-closing enyne metathesis (RCEYM), has become a valuable tool for the construction of carbo- and heterocyclic systems. nih.govuwindsor.camdpi.com While not directly forming a simple linear enyne like this compound, the principles of enyne metathesis are relevant to the synthesis of more complex structural analogues.

The reaction is typically catalyzed by ruthenium carbene complexes, such as the Grubbs catalysts. researchgate.netuwindsor.ca The proposed mechanism involves the reaction of the metal carbene with either the alkyne or alkene moiety first. In the "yne-then-ene" pathway, the catalyst reacts with the alkyne to form a metallacyclobutene intermediate, which then rearranges and reacts with the alkene portion of the molecule to form a metallacyclobutane, ultimately leading to the 1,3-diene product. wikipedia.org The driving force for the reaction is the formation of the thermodynamically stable conjugated diene system. wikipedia.org

Cross-metathesis between an alkene and an alkyne can also be used to synthesize diene-containing compounds. uwindsor.ca These methods highlight the utility of metathesis in creating conjugated systems that may be found in more complex analogues of tetradecenynes.

| Metathesis Type | Reactants | Catalyst | Product Type | Ref. |

| Ring-Closing (RCEYM) | Enyne | Ruthenium Carbene | Cyclic 1,3-Diene | wikipedia.orguwindsor.ca |

| Cross-Metathesis | Alkene, Alkyne | Ruthenium Carbene | 1,3-Diene | uwindsor.ca |

| Dienyne Metathesis | Dienyne | Ruthenium Carbene | Cyclic Compound | nih.gov |

This table outlines different types of enyne metathesis reactions.

Isomerization and Alkyne Migration Studies within Tetradecenyne Systems

The position of the triple bond in an alkyne is not always fixed and can be moved along a carbon chain under certain reaction conditions. This process, known as alkyne isomerization, can be a powerful synthetic tool. mdpi.comyoutube.com

A particularly notable transformation is the "alkyne zipper" reaction, which involves the contra-thermodynamic isomerization of an internal alkyne to a terminal position. mdpi.comresearchgate.netwikipedia.org This reaction is typically carried out using very strong bases, such as potassium 3-aminopropylamide (KAPA), which is generated from potassium hydride and 1,3-diaminopropane. wikipedia.org The mechanism involves a series of deprotonation and reprotonation steps that proceed through allenic intermediates, effectively "walking" the triple bond along the hydrocarbon chain. mdpi.comyoutube.com The reaction culminates in the formation of the terminal acetylide anion, which is the most stable anionic species and drives the equilibrium towards the terminal alkyne upon workup. wikipedia.org

Conversely, the thermodynamically favored isomerization of a terminal alkyne to a more stable internal alkyne can also occur, though it has been studied to a lesser extent. researchgate.net These isomerization reactions provide a strategic advantage in synthesis, allowing for the placement of the alkyne functionality at a desired position, which might be difficult to achieve through direct construction. For instance, a long-chain alkyne could be synthesized with the triple bond in an easily accessible position and then isomerized to the final, desired location within the tetradecenyne framework. researchgate.net

| Reaction Name | Transformation | Base/Catalyst | Key Feature | Ref. |

| Alkyne Zipper | Internal Alkyne → Terminal Alkyne | KAPA | Contra-thermodynamic isomerization | mdpi.comwikipedia.org |

| Alkyne Isomerization | Terminal Alkyne → Internal Alkyne | Strong Base | Thermodynamically driven | researchgate.net |

| Pd-catalyzed Isomerization | Alkynyl Alcohol → α,β-Unsaturated Carbonyl | Palladium Catalyst | Long-range functional group migration | researchgate.netresearchgate.net |

This table describes key alkyne isomerization reactions.

Multi-Positional Triple Bond Migration in Hydrocarbon Chains

The ability to reposition a triple bond along a hydrocarbon chain is a powerful transformation in organic synthesis. This process, often termed "contrathermodynamic" isomerization, allows for the placement of an alkyne at a terminal position from an internal one. The migration of the triple bond is typically achieved using superbasic conditions, which facilitate a series of deprotonation and reprotonation steps, effectively "walking" the alkyne along the carbon skeleton. psu.edu

This multipositional migration was notably advanced by Brown, who utilized potassium 3-aminopropanamide. semanticscholar.org Subsequently, other superbasic systems, such as alkali metal amides of 1,2-diaminoethane and 1,3-diaminopropane, were developed for these transformations. semanticscholar.org The general tendency is for the triple bond to migrate to the most acidic position, which is typically the terminal end of the carbon chain, leading to the formation of a terminal alkyne. psu.edusemanticscholar.org However, the final position can be influenced by factors such as branching in the carbon chain. semanticscholar.org This methodology is not limited to simple hydrocarbons and has been successfully applied to long-chain alcohols as well. psu.edu The isomerization process proceeds through the activation of various positions in the carbon chain, which can exist in equilibrium. semanticscholar.org

Influence of Superbasic Media (e.g., NaEDA/EDA, LiEDA/EDA) on Enyne Isomerization

Superbasic media, such as sodium or lithium amides of ethylenediamine (B42938) (NaEDA/EDA and LiEDA/EDA), are particularly effective for inducing multipositional isomerization in molecules containing enyne functionalities. psu.edusemanticscholar.org These reagents are potent enough to deprotonate even weakly acidic C-H bonds, initiating the migration of the triple bond. The choice of the alkali metal can significantly influence the reaction's outcome. NaEDA/EDA is generally considered a stronger base than LiEDA/EDA. psu.edu

The isomerization of enynes in these media is a complex process. For instance, the presence of other functional groups within the molecule can substantially affect the course of the reaction. semanticscholar.org In the case of 1-butoxy-9-tetradecyne, treatment with NaEDA/EDA at room temperature led to the disappearance of the starting material within 15 minutes. psu.edu This reaction yielded two main groups of products: isomeric alkoxyalkynes and isomeric enynes, the latter resulting from the elimination of butanol. psu.edusemanticscholar.org After one hour, the enyne fraction consisted of a 1:1 mixture of Z and E isomers of 11-tetradecen-13-yne. psu.edu

Conversely, using the weaker LiEDA/EDA superbase for the same isomerization of 1-butoxy-9-tetradecyne did not yield pure final products, with other positional isomers being detected. psu.edu This highlights the critical role of the specific superbasic system employed. In some cases, the high reactivity of these superbases can lead to polymerization of the starting material, which was observed with (Z, E)-4-undecen-6-yne. semanticscholar.org

Table 1: Isomerization Reactions in Superbasic Media

| Starting Material | Superbase | Temperature | Time | Major Product(s) | Yield | Citation |

| 1-Butoxy-9-tetradecyne | NaEDA/EDA | Room Temp. | 15 min | 1-Butoxy-13-tetradecyne & (Z/E)-11-Tetradecen-13-yne | - | psu.edu |

| 1-Butoxy-9-tetradecyne | LiEDA/EDA | 50°C | 15 min | 1-Butoxy-13-tetradecyne & other isomers | 42% (alkoxyalkyne) | psu.edu |

| (Z,E)-2-Octen-4-yn-1-ol | NaEDA/EDA | - | - | (Z,E)-5-Octen-7-yn-1-ol | High | semanticscholar.org |

| (Z,E)-4-Undecen-6-yne | NaEDA/EDA | - | - | (Z,E)-3-undecen-1-yne & polymeric products | Low | semanticscholar.org |

Strategic Considerations in Total Synthesis of Natural Products Incorporating Tetradecenyne Units

Retrosynthetic Analysis and Key Disconnections (e.g., C10+C3+C3, C10+C3)

For long-chain molecules like those containing a tetradecenyne unit, a common retrosynthetic strategy involves disconnection into smaller, manageable synthons. A "C10 + C3" strategy, for example, has been effectively used in the synthesis of insect sex pheromones that are structurally related to tetradecenyne derivatives. researchgate.net In this approach, a ten-carbon fragment is coupled with a three-carbon fragment. For a C14 target, this could be adapted to a C10 + C4 or other similar combinations.

Design of Functionalized Alkyne and Alkene Intermediates

The success of a total synthesis relies heavily on the design and preparation of key intermediates, particularly functionalized alkynes and alkenes. mdpi.comresearchgate.net These building blocks must contain the necessary reactive handles to facilitate the planned bond-forming reactions.

Alkynes are versatile intermediates that can be transformed into a wide variety of other functional groups. mdpi.com For instance, terminal alkynes can be elaborated through coupling reactions, while internal alkynes can be selectively reduced to either cis- or trans-alkenes. organic-chemistry.org The difunctionalization of alkynes allows for the introduction of two new functional groups across the triple bond in a single, efficient step. mdpi.comresearchgate.net This can be achieved through processes involving radical addition followed by oxidation and nucleophilic addition. mdpi.com

The design of alkene intermediates is equally crucial. Stereocontrolled methods for alkene synthesis are paramount, as the geometry of the double bond is often critical to the biological activity of the final natural product. nih.gov Semireduction of an alkyne precursor is a common method to produce alkenes with specific stereochemistry (Z or E). organic-chemistry.org For example, catalytic transfer semihydrogenation using a palladium catalyst can convert internal alkynes to cis-alkenes with high stereoselectivity. organic-chemistry.org Furthermore, advanced methods like the 1,1-carboboration of alkynyl selenides provide access to stereodefined tetrasubstituted alkenes, which can serve as complex building blocks. nih.gov

Table 2: Examples of Functionalized Intermediates in Synthesis

| Intermediate Type | Description | Synthetic Utility | Citation |

| 1-Iododec-1-yne | A C10 terminal iodoalkyne. | Used as an electrophilic C10 component in coupling reactions. | researchgate.net |

| Alkenyl Boronates | Formed from alkyne carboboration. | Versatile building blocks for Suzuki-Miyaura cross-coupling to form C-C bonds. | nih.gov |

| Alkenyl Silanes | Produced by trans-hydrosilylation of alkynes. | Can be desilylated or further functionalized; useful for controlling stereochemistry. | oup.com |

| α-Diazoesters | Carbene precursors. | React with terminal alkynes via migratory insertion to form new C-C bonds. | mdpi.com |

Chemical Reactivity and Mechanistic Transformations of 3 Tetradecen 5 Yne

Addition Reactions Across Unsaturated Bonds

The conjugated enyne system of 3-tetradecen-5-yne provides multiple sites for addition reactions. The regioselectivity and stereoselectivity of these additions are influenced by the electronic nature of the double and triple bonds and the reaction conditions employed.

The reaction of this compound with electrophilic halogens, such as bromine (Br₂) or chlorine (Cl₂), is expected to proceed via electrophilic addition. smolecule.com In conjugated systems, this can lead to a mixture of products through 1,2-, 1,4-, or even 3,4- and 3,6-addition pathways, relative to the enyne structure. The reaction is initiated by the attack of the π-system on the halogen, forming a cyclic halonium ion intermediate. libretexts.orgyoutube.com

The mechanism for a conjugated diene involves the formation of a resonance-stabilized allylic carbocation after the initial electrophilic attack. libretexts.org A similar principle applies to conjugated enynes, where the initial attack can occur at either the double or triple bond, followed by nucleophilic attack of the halide ion at one of the electron-deficient carbons. For instance, addition of bromine across the double bond (C-3 and C-4) would lead to a vicinal dibromide, while addition across the alkyne (C-5 and C-6) could yield a dibromoalkene. The formation of bromoallenes through a 1,4-addition mechanism has also been observed in related enyne systems. nih.gov

Table 1: Potential Products of Electrophilic Bromination of this compound

| Reactant | Reagent | Potential Product(s) | Description |

|---|---|---|---|

| This compound | Br₂ | 3,4-Dibromotetradec-5-yne | 1,2-Addition across the alkene moiety. |

| This compound | Br₂ | (E/Z)-5,6-Dibromotetradec-3-ene | Addition across the alkyne moiety. |

The alkyne moiety in this compound is susceptible to nucleophilic attack, a reaction facilitated by the electron-withdrawing character of the adjacent double bond. smolecule.com This reactivity is analogous to the conjugate addition seen in α,β-unsaturated carbonyl compounds. libretexts.orgwikipedia.orgpressbooks.pub Organometallic reagents, particularly organocuprates (Gilman reagents), are effective nucleophiles for addition to conjugated systems. pressbooks.pub

In the case of this compound, a nucleophile (Nu⁻) would likely attack one of the sp-hybridized carbons of the alkyne. The resulting vinyl anion intermediate can then be protonated to yield the final product. The regioselectivity of the attack (at C-5 or C-6) is dictated by steric and electronic factors. The attack of the nucleophile generates a delocalized negative charge that is stabilized by resonance. wikipedia.org Subsequent protonation leads to the thermodynamically more stable product. libretexts.orgwikipedia.org

Table 2: Representative Nucleophilic Addition to this compound

| Reactant | Reagent | Proposed Product | Reaction Type |

|---|

Rearrangement Processes and Tautomerism

The carbon skeleton of this compound can undergo significant structural reorganization, particularly when mediated by transition metal catalysts. nih.gov Metals like gold, palladium, ruthenium, and gallium are known to catalyze the cycloisomerization and skeletal rearrangement of enynes. nih.govacs.orgorganic-chemistry.org These reactions can lead to the formation of highly substituted dienes or various cyclic structures. acs.orgacs.org For instance, gold(I)-catalyzed rearrangements of 1,6-enynes can proceed through a bicyclic gold(I) carbene intermediate, leading to single-cleavage rearrangement products like 1,3-dienes. acs.org

Tautomerism, a form of isomerization involving the migration of a proton and the shifting of a double bond, can occur in products derived from this compound. For example, if an addition reaction results in the formation of an enol intermediate, it will typically tautomerize to the more stable keto form. wikipedia.orgwiley-vch.de

Table 3: Example of a Catalyzed Rearrangement

| Reactant | Catalyst | Potential Product Type | Process |

|---|---|---|---|

| This compound | Ru-based catalyst (e.g., Grubbs catalyst) | Isomeric 1,3-dienes | Enyne metathesis/isomerization. organic-chemistry.orgacs.org |

Functional Group Interconversions on the Tetradecenyne Framework

The alkene and alkyne groups within this compound can be selectively transformed into other functional groups. These interconversions allow for the synthesis of a wide range of derivatives from a single starting framework. vanderbilt.edu

Common interconversions include:

Reduction: Catalytic hydrogenation can be used to reduce the unsaturated bonds. Depending on the catalyst (e.g., Lindlar's catalyst for cis-alkene formation from the alkyne, or Pd/C for full saturation) and conditions, one can selectively reduce the alkyne to an alkene, or both the alkyne and alkene to the corresponding alkane (tetradecane).

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne or alkene, typically catalyzed by cobalt or ruthenium complexes, can yield vinylsilanes or alkylsilanes. cas.cnoup.com These products are versatile intermediates in organic synthesis.

Oxidation: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the double and triple bonds, leading to the formation of carboxylic acids and/or ketones.

Table 4: Summary of Functional Group Interconversions

| Reaction Type | Reagent/Catalyst | Product Functional Group |

|---|---|---|

| Selective Hydrogenation | H₂, Lindlar's Catalyst | Conjugated Diene |

| Full Hydrogenation | H₂, Pd/C | Alkane |

| Hydrosilylation | R₃SiH, Co or Ru catalyst | Alkenylsilane |

Studies on Enantio- and Diastereoselective Transformations

The development of asymmetric catalysis has enabled the conversion of achiral enynes into chiral products with high levels of stereocontrol. sioc.ac.cn For conjugated enynes like this compound, these reactions can establish stereogenic centers or axes of chirality, which is crucial in the synthesis of complex molecules. researchgate.net

Examples of stereoselective transformations on enyne systems include:

Enantioselective Bromolactonization: In the presence of a chiral catalyst, conjugated (Z)-enynes can undergo bromolactonization to form bromoallenes with high enantiomeric excesses. acs.org

Diastereo- and Enantioselective Hydrophosphinylation: Dual catalysis systems (e.g., Pd/Co) have been developed for the hydrophosphinylation of conjugated enynes, creating products with both a P-stereocenter and an adjacent C-stereocenter with excellent diastereoselectivity and enantioselectivity. researchgate.net

Stereodivergent Synthesis: Dual catalytic systems have been used for the hydrofunctionalization of conjugated enynes, allowing for the synthesis of all four possible stereoisomers of a product containing both a stereocenter and a stereogenic axis. sioc.ac.cn

Enantioselective Hydrosilylation: Cobalt-catalyzed hydrosilylation of 1,3-enynes can proceed with high diastereo- and enantioselectivity, creating both carbon- and silicon-stereogenic centers simultaneously. cas.cn

Table 5: Example of an Enantioselective Reaction on a Conjugated Enyne System

| Reaction Type | Catalytic System | Product Feature | Reported Outcome |

|---|---|---|---|

| Hydrophosphinylation | Synergistic Pd/Co Catalysis | Allylic motifs with C- and P-stereocenters | >20:1 dr, >99% ee researchgate.net |

| Bromolactonization | Chiral Urea Catalyst with NBS | Chiral Bromoallene Lactones | >20:1 dr, up to 99% ee acs.org |

Biological Activities and Molecular Mechanisms of 3 Tetradecen 5 Yne and Its Analogues

Enzyme Modulatory Activities

3-Tetradecen-5-yne has been identified as a modulator of several key enzymes, indicating its potential influence on physiological processes such as inflammation and carbohydrate metabolism.

Inhibition of Cyclooxygenase-II (COX-II) and its Physiological Implications

Research has shown that this compound is an inhibitor of Cyclooxygenase-II (COX-II), an enzyme central to inflammatory processes. smolecule.comresearchgate.net This compound was identified in a bioactive sub-fraction of an aqueous root bark extract of Annona senegalensis, which demonstrated a significant decrease in COX-II activity. researchgate.netresearchgate.netned.gov.ng The inhibition of this enzyme positions this compound as a compound of interest for its potential therapeutic applications in inflammation. smolecule.com

The enzyme COX-2 is typically induced by inflammatory stimuli and is a primary source of prostanoid formation in inflammation. nih.gov By inhibiting COX-II, this compound can modulate inflammatory responses. smolecule.com Its role as a COX-II inhibitor suggests it may interfere with the signaling cascade that leads to the cardinal signs of inflammation. smolecule.comnih.gov Studies on extracts containing this compound have noted anti-inflammatory properties, which are attributed to the inhibition of COX-II. researchgate.net

Prostaglandins (B1171923) are lipid autacoids derived from arachidonic acid through the action of cyclooxygenase (COX) isoenzymes. nih.gov They are powerful, locally-acting mediators involved in inflammation. wikipedia.org The COX-2 enzyme specifically converts arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for other prostaglandins. nih.govbio-rad.com The inhibitory action of this compound on COX-II directly interferes with this biosynthetic pathway. researchgate.netned.gov.ng By blocking COX-II, the compound effectively reduces the synthesis of prostaglandins, which are key mediators in promoting the inflammatory response. researchgate.netned.gov.ngwikipedia.org

Table 1: Effect of Annona senegalensis Root Bark Fraction Containing this compound on Cyclooxygenase II

| Source | Bioactive Compound Identified | Effect on COX-II Activity | Reference |

|---|---|---|---|

| Annona senegalensis Root Bark Extract | This compound | Significantly decreased | researchgate.netresearchgate.net |

Inhibition of Glycosidase Enzymes (e.g., Alpha-Amylase, Alpha-Glucosidase)

This compound has also been associated with the inhibition of key digestive enzymes involved in carbohydrate breakdown. ijzi.net Alpha-amylase and alpha-glucosidase are crucial for digesting complex carbohydrates into absorbable simple sugars. nih.govsemanticscholar.org Inhibiting these enzymes can slow down carbohydrate absorption. ffhdj.com

A study involving the gas chromatography-mass spectrometry (GC-MS) analysis of a methanolic leaf extract of Trigonella foenum-graecum (fenugreek) identified this compound as one of its constituents. ijzi.net This extract demonstrated potent inhibitory activity against both alpha-amylase and alpha-glucosidase. ijzi.net Specifically, at a concentration of 100 µg/ml, the methanolic extract showed 62.5% inhibition of alpha-amylase activity and 75% inhibition of alpha-glucosidase activity. ijzi.net The standard inhibitor, acarbose, showed 69.5% and 83.30% inhibition for alpha-amylase and alpha-glucosidase, respectively, under the study's conditions. ijzi.net

Table 2: Glycosidase Inhibitory Activity of Trigonella foenum-graecum Leaf Extract Containing this compound

| Enzyme | Extract (100 µg/ml) Inhibition | Standard (Acarbose) Inhibition | Reference |

|---|---|---|---|

| Alpha-Amylase | 62.5% | 69.5% | ijzi.net |

| Alpha-Glucosidase | 75% | 83.30% | ijzi.net |

Antimicrobial Properties and Modes of Action

The compound has been detected in various plant extracts that exhibit antimicrobial effects.

Antibacterial Activities

This compound is a constituent of several plants known for their traditional use in treating infections. wjpmr.commdpi.com Its presence correlates with observed antibacterial activity, suggesting it may contribute to these effects.

GC-MS analysis of an ethanol (B145695) leaf extract of Xylopia aethiopica revealed the presence of this compound. wjpmr.com This extract demonstrated inhibitory effects against several pathogenic bacteria, including Salmonella spp, Escherichia coli, and Klebsiella pneumoniae. wjpmr.com Similarly, this compound was identified in the essential oils of Piper capense fruits. mdpi.com Extracts from P. capense have shown activity against bacteria such as Streptococcus pyogenes and Staphylococcus aureus. mdpi.com

Table 3: Plants Containing this compound with Reported Antibacterial Activity

| Plant Source | Part Used | Bacteria Tested | Reference |

|---|---|---|---|

| Xylopia aethiopica | Leaves | Salmonella spp, E. coli, K. pneumoniae | wjpmr.com |

| Piper capense | Fruits, Roots | Streptococcus pyogenes, Staphylococcus aureus | mdpi.com |

Antifungal Effects (as observed in extracts containing the compound)

Extracts from various plants containing the compound this compound have been investigated for their antimicrobial properties. Essential oils derived from the fruits of Piper capense, harvested in Ethiopia, were found to contain this compound among other constituents. mdpi.comresearchgate.net Studies on P. capense extracts have demonstrated notable antifungal activity against a range of fungal species. For instance, a methanolic extract of the bark showed significant activity against Candida albicans, including resistant clinical isolates, with a Minimum Inhibitory Concentration (MIC) of 0.56 mg/mL. mdpi.com Furthermore, a methylene (B1212753) chloride-methanol extract was active against Cryptococcus neoformans and Cryptococcus lusitaniae (MIC = 1.56 mg/mL), while an acetone (B3395972) root extract was significantly active against Candida neoformans (MIC = 0.12 mg/mL). mdpi.com

Table 1: Antifungal and Antimicrobial Activity of Plant Extracts Containing this compound

| Plant Source | Extract Type | Target Microbe | Observed Activity (MIC) | Citation |

| Piper capense | Methanol (Bark) | Candida albicans | 0.56 mg/mL | mdpi.com |

| Piper capense | Acetone (Root) | Candida neoformans | 0.12 mg/mL | mdpi.com |

| Piper capense | Methylene chloride-methanol | Cryptococcus neoformans | 1.56 mg/mL | mdpi.com |

| Xylopia aethiopica | Ethanol (Leaves) | E. coli, Salmonella spp | Inhibitory effect at ≥125 mg/mL | wjpmr.com |

Impact on Cellular and Physiological Processes

Research into the traditional medicinal uses of Annona senegalensis root bark for treating diarrhea has identified this compound as a key bioactive compound. researchgate.netresearchgate.net A bioactivity-guided fractionation of the root bark extract isolated a sub-fraction (DFAR1) containing both this compound and Androstan-3-one. researchgate.netresearchgate.net This fraction demonstrated the most significant anti-enteropooling activity, effectively reducing the volume and weight of intestinal fluids in rat models. researchgate.net

The mechanism behind this effect is linked to the modulation of ion transport across the intestinal lumen. The study revealed that the administration of the sub-fraction containing this compound led to a significant decrease in the concentration of sodium (Na+) ions in the intestinal fluid compared to the control group. researchgate.netresearchgate.net This suggests that the compound enhances the absorption of Na+ from the intestine, which in turn promotes the re-absorption of water and reduces fluid accumulation (enteropooling). researchgate.net The study concluded that A. senegalensis root bark's efficacy is due to constituents like this compound that prevent enteropooling by stimulating Na+ absorption. researchgate.netresearchgate.net

Table 2: Effect of A. senegalensis Sub-Fraction (containing this compound) on Intestinal Ion Concentration

| Group | Intestinal Fluid Na+ Concentration | Outcome | Citation |

| Control | Baseline | - | researchgate.netresearchgate.net |

| DFAR1-Treated | Significantly Decreased | Enhanced Na+ absorption | researchgate.netresearchgate.net |

The same sub-fraction of Annona senegalensis root bark extract containing this compound was also found to influence endogenous antioxidant enzyme systems. researchgate.netresearchgate.net Oxidative stress is a known factor in the pathophysiology of certain types of diarrhea. researchgate.net Cells possess primary antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), to neutralize reactive oxygen species (ROS). nih.govpjoes.com SOD converts superoxide radicals into hydrogen peroxide, which is then broken down into harmless water and oxygen by catalase. nih.gov

In the study, the fraction containing this compound was observed to significantly decrease the activities of both superoxide dismutase and catalase. researchgate.netresearchgate.net This modulation of key antioxidant enzymes represents another potential mechanism through which the compound exerts its physiological effects. researchgate.netresearchgate.net

Table 3: Effect of A. senegalensis Sub-Fraction (containing this compound) on Antioxidant Enzymes

| Enzyme | Activity in DFAR1-Treated Group | Citation |

| Superoxide Dismutase (SOD) | Significantly Decreased | researchgate.netresearchgate.net |

| Catalase (CAT) | Significantly Decreased | researchgate.netresearchgate.net |

Ecological and Inter-organismal Interactions

Allelopathy refers to the chemical inhibition of one plant by another, due to the release of growth-inhibiting substances into the environment. These substances, known as allelochemicals, can affect the germination and growth of neighboring plants. mdpi.comcore.ac.uk The compound this compound has been identified as a constituent of essential oils from plants like Piper capense. researchgate.net Plant extracts containing a complex mixture of such secondary metabolites are often studied for their allelopathic potential.

Insect communication is heavily reliant on chemical signals known as pheromones, which are often blends of specific chemical compounds that elicit behavioral or physiological responses in members of the same species. nih.gov The structure of these compounds is critical for their function, and even small modifications can alter the response.

Researchers often synthesize structural analogues of natural pheromones to study and manipulate insect behavior. These "parapheromones" are not found in nature but are structurally related to natural pheromones and can affect the communication system. cnr.it They can act as mimics (agonists) that trigger the same response as the natural pheromone, or as inhibitors (antagonists) that block the response. cnr.it For instance, fluorinated analogues of pheromones have been developed and tested for their ability to disrupt mating or trigger alarm responses in pest insects, sometimes proving more potent than the natural compound. cnr.it

While specific studies focusing on analogues of this compound were not identified, molecules with a 14-carbon backbone (tetradecenyl compounds) are common components of insect pheromones. The unique enyne (double and triple bond) structure of this compound makes it a candidate for investigation within the field of chemical ecology, where the synthesis of its analogues could be used to explore and potentially disrupt the pheromonal communication of specific insect species.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

While specific and extensive structure-activity relationship (SAR) studies focused solely on derivatives of this compound are not widely available in current scientific literature, we can infer potential SAR principles based on the broader class of enyne-containing compounds and other known cyclooxygenase (COX) inhibitors. The structural features of this compound—a long aliphatic chain containing both a double bond (alkene) and a triple bond (alkyne)—are key determinants of its biological activity.

The anti-inflammatory activity of this compound is attributed to its ability to inhibit the COX-2 enzyme. Current time information in Bangalore, IN.mdpi.combrieflands.com The lipophilic nature of the long hydrocarbon chain is crucial for its interaction with the hydrophobic channel of the COX enzyme active site.

Key Structural Features and Their Potential Impact on Activity:

Aliphatic Chain Length: The length of the carbon chain is a critical factor for binding within the hydrophobic channel of the COX enzyme. Variations in chain length would likely alter the compound's positioning and affinity for the active site, thereby affecting its inhibitory potency.

Introduction of Functional Groups: The introduction of polar functional groups, such as hydroxyl or carboxyl groups, could alter the molecule's solubility and its interaction with polar residues within the enzyme's active site. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) possess a carboxylic acid moiety that interacts with key arginine residues in the COX active site. Adding such a group to the this compound scaffold could potentially enhance its inhibitory activity.

Terminal Group Modification: The terminal methyl group of the octyl side chain is situated deep within the hydrophobic pocket of the enzyme. Modifications at this terminus, such as the introduction of bulkier groups or polar functionalities, could either enhance or diminish activity depending on the specific interactions formed.

General SAR studies on other COX-2 inhibitors have shown that the presence of specific side chains and functional groups can enhance selectivity for COX-2 over COX-1. nih.govnih.gov For example, the presence of a sulfonamide or methylsulfonyl group is a common feature in selective COX-2 inhibitors (coxibs), as it allows for interaction with a secondary pocket in the COX-2 enzyme that is not present in COX-1. nih.gov Applying this principle, the synthesis of this compound analogues bearing such moieties could be a promising strategy for developing more potent and selective anti-inflammatory agents.

While direct experimental data is lacking, computational and molecular docking studies could provide valuable insights into the SAR of this compound derivatives. Such studies could predict the binding affinities and modes of various hypothetical analogues, guiding the synthesis of the most promising candidates for biological evaluation.

The table below summarizes the general SAR principles that can be extrapolated to this compound based on the study of other bioactive enynes and COX inhibitors.

| Structural Feature | Modification | Potential Effect on Bioactivity | Rationale |

| Aliphatic Chain | Increase or decrease in length | Altered potency | Affects fit within the hydrophobic COX channel |

| Unsaturation | Change in position or geometry | Altered potency and selectivity | Modifies molecular shape and electronic distribution |

| Functional Groups | Introduction of polar groups (e.g., -OH, -COOH) | Potentially increased potency | May form new interactions with enzyme active site residues |

| Terminal Moiety | Addition of bulky or polar groups | Altered potency | Influences interactions deep within the binding pocket |

| Pharmacophore Addition | Introduction of COX-2 selective groups (e.g., -SO2NH2) | Increased COX-2 selectivity | Targets the secondary pocket unique to COX-2 |

Further research involving the synthesis and biological testing of a library of this compound analogues is necessary to establish a definitive SAR and to optimize its potential as a therapeutic agent.

Advanced Analytical and Spectroscopic Characterization of 3 Tetradecen 5 Yne

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is fundamental to separating 3-Tetradecen-5-yne from reaction mixtures and assessing its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the compound's volatility and the nature of the sample matrix.

Gas Chromatography (GC) for Volatile Component Separation

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Retention Behavior and Indices: The retention time of a compound in GC is influenced by factors such as temperature, column length, and the stationary phase's polarity. To standardize retention data across different laboratories and conditions, the Kováts retention index (RI) system is employed. tuwien.at This system uses a homologous series of n-alkanes as reference points. tuwien.at The retention index of this compound would be determined by running a sample containing the compound along with a mixture of n-alkanes. Its retention time is then used to calculate the RI value relative to the bracketing alkanes. gcms.cznist.gov

Stationary Phase Selection: The choice of stationary phase is critical for achieving optimal separation. For unsaturated hydrocarbons like this compound, the polarity of the stationary phase plays a significant role. nih.gov

Non-polar columns , such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1), separate compounds primarily based on their boiling points. nist.govnih.gov

Polar columns , like those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), offer different selectivity by interacting more strongly with polarizable double and triple bonds. nih.gov This can be advantageous for separating isomers or compounds with similar boiling points. The retention index of a given analyte can differ significantly depending on the stationary phase used. nih.gov

Hypothetical GC Parameters for this compound Analysis:

| Parameter | Value/Type | Rationale |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good resolution and sample capacity. |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | A semi-polar phase providing good selectivity for unsaturated hydrocarbons. nist.govnih.gov |

| Carrier Gas | Helium or Hydrogen | Provides efficient mass transfer. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature program is suitable for separating components with a range of boiling points. tuwien.at |

| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Separations

While GC is well-suited for volatile compounds, HPLC is the method of choice for non-volatile or thermally labile substances. For a relatively non-polar compound like this compound, both normal-phase and reverse-phase HPLC can be considered.

Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC.

Stationary Phase: A non-polar C18 (octadecylsilyl) bonded silica (B1680970) gel is typically used. researchgate.net

Mobile Phase: A polar solvent mixture, such as methanol/water or acetonitrile/water, is employed. researchgate.net For long-chain unsaturated hydrocarbons, a high percentage of the organic solvent is often required to ensure sufficient elution. mdpi.com

Elution Order: In RP-HPLC, more polar compounds elute first, while non-polar compounds like this compound are retained longer.

Normal-Phase HPLC (NP-HPLC):

Stationary Phase: A polar stationary phase, such as silica or a cyano-bonded phase, is used.

Mobile Phase: A non-polar solvent system, like hexane (B92381) or heptane, often with a small amount of a more polar modifier, is used. nih.gov

Elution Order: In NP-HPLC, non-polar compounds elute first. This mode can be particularly useful for separating isomers of unsaturated hydrocarbons.

Detection: A significant challenge in the HPLC analysis of compounds like this compound is the lack of a strong chromophore, making UV detection difficult. mdpi.com An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used as a universal detector for such non-UV-absorbing compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Structural Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing the mass-to-charge ratio of its ions.

Electron Ionization (EI) Mass Spectrometry and Fragmentation Analysis